molecular formula C10H10ClNO3 B572435 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene CAS No. 1265236-34-7

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

Cat. No. B572435
CAS RN: 1265236-34-7
M. Wt: 227.644
InChI Key: QMJYEEVSIREZCG-UHFFFAOYSA-N
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Description

“1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene” is a chemical compound with the linear formula C11H12CLNO3 . It has a molecular weight of 241.67 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12ClNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Reactions and Synthesis

1-Chloro-2-nitrobenzene derivatives participate in various chemical reactions, serving as precursors for more complex compounds. For instance, they undergo substitution reactions with sodium glycolate and sodium glycerolate, leading to the formation of compounds with potential applications in organic synthesis (Blanksma & Fohr, 2010). Another study highlights the synthesis of 4-methoxyphenol from a chloro-nitrobenzene derivative, showcasing the versatility of these compounds in synthetic chemistry (Jian, 2000).

Microbial Degradation and Environmental Applications

Chloro-nitrobenzene compounds, including those structurally related to 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene, have been studied for their microbial degradation. A specific bacterial strain was identified to utilize 1-chloro-4-nitrobenzene as a sole carbon and energy source, highlighting the potential of bioremediation in treating pollutants (Shah, 2014).

Crystallography and Molecular Structure

Investigations into the crystal structure of chloro-nitrobenzene derivatives provide insights into their molecular interactions and stability. For example, 1-chloro-2-nitrobenzene exhibits specific halogen bonding patterns and aromatic π-π stacking, which could influence its reactivity and physical properties (Mossakowska & Wójcik, 2007).

Electrochemical Applications

Recent advancements have leveraged the electrochemical properties of chloro-nitrobenzene derivatives for sensing applications. A study utilizing β-cyclodextrin/carbon nanohorn nanohybrids demonstrated a highly sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, showcasing the potential for environmental monitoring (Kingsford et al., 2018).

properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYEEVSIREZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737884
Record name 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1265236-34-7
Record name 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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